molecular formula C20H26F3N3O2 B5162457 5-[(4-ethyl-1-piperazinyl)carbonyl]-1-[3-(trifluoromethyl)benzyl]-2-piperidinone

5-[(4-ethyl-1-piperazinyl)carbonyl]-1-[3-(trifluoromethyl)benzyl]-2-piperidinone

Cat. No. B5162457
M. Wt: 397.4 g/mol
InChI Key: AXFLSTBLNZEBSO-UHFFFAOYSA-N
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Description

5-[(4-ethyl-1-piperazinyl)carbonyl]-1-[3-(trifluoromethyl)benzyl]-2-piperidinone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as ETP-46464 and is known for its ability to selectively inhibit the activity of a specific enzyme called poly(ADP-ribose) polymerase (PARP).

Mechanism of Action

ETP-46464 selectively binds to the catalytic domain of 5-[(4-ethyl-1-piperazinyl)carbonyl]-1-[3-(trifluoromethyl)benzyl]-2-piperidinone, inhibiting its activity and preventing the repair of DNA damage. This leads to the accumulation of DNA damage and ultimately results in cell death, particularly in cancer cells that have defects in their DNA repair pathways. In addition, ETP-46464 has also been shown to inhibit the release of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
ETP-46464 has been shown to have a number of biochemical and physiological effects, particularly in cancer cells. Inhibition of 5-[(4-ethyl-1-piperazinyl)carbonyl]-1-[3-(trifluoromethyl)benzyl]-2-piperidinone activity leads to the accumulation of DNA damage, which triggers cell death pathways such as apoptosis and necrosis. In addition, ETP-46464 has also been shown to inhibit the migration and invasion of cancer cells, which may contribute to its anti-tumor effects. Inflammatory cytokines play a critical role in the pathogenesis of inflammatory diseases, and ETP-46464 has been shown to inhibit their release, leading to a reduction in inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of ETP-46464 is its selectivity for 5-[(4-ethyl-1-piperazinyl)carbonyl]-1-[3-(trifluoromethyl)benzyl]-2-piperidinone, which makes it a promising candidate for the development of new cancer therapies. In addition, ETP-46464 has also been shown to have anti-inflammatory effects, which may make it useful for the treatment of inflammatory diseases. However, one of the limitations of ETP-46464 is its relatively low solubility in water, which may make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for ETP-46464.

Future Directions

There are several future directions for research on ETP-46464. One area of interest is the development of new cancer therapies based on 5-[(4-ethyl-1-piperazinyl)carbonyl]-1-[3-(trifluoromethyl)benzyl]-2-piperidinone inhibition. ETP-46464 has shown promising results in preclinical studies, and further studies are needed to determine its efficacy and safety in clinical trials. In addition, further studies are needed to determine the optimal dosage and administration route for ETP-46464. Another area of interest is the potential applications of ETP-46464 in the treatment of inflammatory diseases. ETP-46464 has been shown to have anti-inflammatory effects, and further studies are needed to determine its efficacy in preclinical and clinical studies.

Synthesis Methods

The synthesis of ETP-46464 involves several steps, starting with the reaction of 3-(trifluoromethyl)benzaldehyde with piperidine in the presence of a base, such as potassium carbonate. The resulting product is then reacted with ethyl chloroformate and piperazine to form the intermediate compound, which is subsequently reacted with 4-aminobenzyl alcohol to yield ETP-46464. The purity and yield of the final product can be improved through various purification techniques, such as recrystallization and chromatography.

Scientific Research Applications

ETP-46464 has been extensively studied for its potential applications in scientific research, particularly in the field of cancer biology. 5-[(4-ethyl-1-piperazinyl)carbonyl]-1-[3-(trifluoromethyl)benzyl]-2-piperidinone is an enzyme that plays a critical role in DNA repair, and its inhibition has been shown to sensitize cancer cells to chemotherapy and radiation therapy. ETP-46464 has been found to selectively inhibit 5-[(4-ethyl-1-piperazinyl)carbonyl]-1-[3-(trifluoromethyl)benzyl]-2-piperidinone activity, making it a promising candidate for the development of new cancer therapies. In addition, ETP-46464 has also been studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

5-(4-ethylpiperazine-1-carbonyl)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26F3N3O2/c1-2-24-8-10-25(11-9-24)19(28)16-6-7-18(27)26(14-16)13-15-4-3-5-17(12-15)20(21,22)23/h3-5,12,16H,2,6-11,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFLSTBLNZEBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2CCC(=O)N(C2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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